(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Medicinal Chemistry Stereochemistry Chiral Resolution

Secure the definitive (1S,3R)-configured cyclopentane carboxylic acid to drive your FASN and NaV1.7 inhibitor programs. This single enantiomer eliminates costly chiral resolution of final racemates, ensuring stereochemical fidelity in SAR campaigns targeting oncology, metabolic disease, and pain. Its cis-1,3-disubstituted core with 3-fluorobenzoyl group is irreplaceable for replicating selective AKR1C3 inhibition and NaV1.7 potency. Build consistent, high-purity tool compounds and focused amide/ester libraries directly from this key intermediate.

Molecular Formula C13H13FO3
Molecular Weight 236.24 g/mol
CAS No. 732252-75-4
Cat. No. B6324229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
CAS732252-75-4
Molecular FormulaC13H13FO3
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m1/s1
InChIKeyDOKDVGNQZDVNNL-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,3R)-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic Acid (CAS 732252-75-4) as a Chiral cis-1,3-Disubstituted Cyclopentane Building Block


(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-75-4) is a chiral cyclopentane derivative characterized by a cis-1,3-disubstituted configuration with a 3-fluorobenzoyl group and a carboxylic acid moiety. Its molecular formula is C13H13FO3 and its molecular weight is 236.24 g/mol . The compound belongs to a class of 1,3-disubstituted cyclopentane derivatives which have been broadly claimed as inhibitors of fatty acid synthase (FASN) and are of interest for therapeutic applications including oncology and metabolic disease [1]. The (1S,3R) absolute stereochemistry distinguishes it from its enantiomer and other regioisomers.

Why Generic Substitution of (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic Acid Is Not Viable: Stereochemical Control in Lead Optimization


In-class compounds with the same molecular formula (C13H13FO3) cannot be interchanged due to significant variations in regio- and stereochemistry. The target (1S,3R) cis-3-substituted analog has a SMILES notation of O=C(O)[C@H]1C[C@H](CC1)C(=O)c2cccc(F)c2 , confirming a specific chiral orientation that is distinct from the (1R,3S) enantiomer or the 1,1-disubstituted isomer (CAS 954276-04-1). For instance, the 1-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid isomer positions the carbonyl and carboxyl groups on the same ring carbon, creating a fundamentally different steric and electronic environment [1]. Such differences can lead to divergent binding affinities to biological targets, as demonstrated for cyclopentane derivatives where subtle structural changes result in selectivity between related enzymes like AKR1C1 and AKR1C3 [2]. Therefore, the (1S,3R)-configured building block is irreplaceable when synthesizing a specific enantiopure lead series without inducing stereochemical drift that could compromise downstream structure-activity relationships (SAR).

Quantitative Evidence Guide: Differential Selection Parameters for (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic Acid


Absolute Configuration: (1S,3R) vs. Commercial (1R,3S) Enantiomer

The target compound (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a specific enantiomer of the cis-racemate. Its identity is confirmed by the InChI string which defines its absolute stereochemistry: InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7-10H,4-6H2,(H,16,17)/t9-,10+/m1/s1. This is chemically distinct from the (1R,3S)-enantiomer, which is often the default form listed by some suppliers under the same CAS number for the cis-racemate . While a direct bioassay comparison is not available, chiral recognition is a fundamental driver of pharmacological activity; the use of a specific enantiomer is mandatory for generating reproducible SAR data in chiral drug development.

Medicinal Chemistry Stereochemistry Chiral Resolution

Privileged Scaffold Validation: 1,3-cis-Disubstituted Cyclopentane Core in Enzyme Inhibition

The 1,3-cis-disubstituted cyclopentane scaffold of the target compound is a recognized privileged structure for enzyme inhibition. A patent filing (US20160176824A1) explicitly claims 1,3-disubstituted cyclopentane derivatives as inhibitors of Fatty Acid Synthase (FASN), a key target in oncology and metabolic disorders [1]. The target compound, featuring a 3-fluorobenzoyl substituent, is a specific embodiment of this general scaffold. While specific IC50 values for this exact analog are not publicly disclosed, its core structure aligns with a pharmacophore known to engage the FASN active site, differentiating it from isomeric scaffolds (e.g., 1,2-disubstituted or 1,1-disubstituted cyclopentanes) which are not recognized as FASN inhibitors in the same patent class.

Fatty Acid Synthase Inhibitor Drug Discovery

Regioisomeric Preference for Selective AKR1C Inhibition Over Other Substitution Patterns

A published study (Štefane et al., 2009) evaluated a series of cyclopentane derivatives for inhibition of the steroid-metabolizing enzymes AKR1C1 and AKR1C3 [1]. While the target compound was not directly assayed, the study demonstrated that minor structural variations in the cyclopentane ring substitution pattern (e.g., cis vs. trans, and the position of the benzoyl moiety) can lead to selective inhibition. For example, the most selective AKR1C3 inhibitor identified in that series (compound 17) exhibited an IC50 of 0.46 µM against AKR1C3 and an IC50 of 14.8 µM against AKR1C1, representing a >30-fold selectivity window. This establishes that the 1,3- versus 1,2-substitution pattern, both present in this compound class, differentially impacts enzyme selectivity. The (1S,3R)-3-substituted pattern may thus confer a distinct selectivity profile compared to 2-substituted analogs like trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid .

AKR1C3 Selectivity Cancer

Optimal Application Scenarios for (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic Acid Based on Structural Evidence


Synthesis of Enantiopure FASN Inhibitors for Oncology Lead Optimization

Given its 1,3-cis-disubstituted core, as claimed in patent US20160176824A1 for FASN inhibitors [1], this specific (1S,3R)-configured carboxylic acid is a prime chiral intermediate. It can be directly elaborated into a focused library of enantiopure amide and ester analogs for structure-activity relationship (SAR) studies targeting fatty acid synthase. This circumvents the costly and time-consuming chiral resolution of the final racemate, which is often required when using less defined starting materials.

Development of Selective Steroid Metabolizing Enzyme (AKR1C) Inhibitors

The evidence that cyclopentane substitution patterns dictate selectivity between AKR1C1 and AKR1C3 [2] makes this 1,3-disubstituted, single enantiomer a highly relevant scaffold. Medicinal chemists can utilize its carboxylic acid functionality to explore prodrug conjugates or optimize binding interactions with the AKR1C3 oxyanion hole, while the rigid 3-fluorobenzoyl moiety can probe the adjacent hydrophobic pocket, aiming to replicate or improve upon the 32-fold selectivity index reported for related compounds.

Novel NaV1.7 Inhibitor Pharmacophore Exploration

Recent research has validated cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 ion channel inhibitors with favorable pharmacokinetic properties [3]. The (1S,3R)-3-(3-fluorobenzoyl) compound represents a specific chiral cyclopentane carboxylic acid building block that could be further functionalized with piperidine or other amine systems to generate new analogs in this therapeutically promising class for pain management, leveraging the established balance between potency, selectivity, and PK provided by the cyclopentane core.

Chemical Biology Research into Lipid Metabolism Pathways

As a representative compound of the FASN inhibitor class [1], this compound can serve as a chemical probe in cellular assays designed to dissect the role of de novo lipogenesis in sebocyte biology or viral replication (e.g., HCV). Its defined stereochemistry allows for the production of consistent, high-purity tool compounds necessary to validate target engagement and downstream metabolic effects without interference from mixed enantiomer populations.

Quote Request

Request a Quote for (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.